[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 273400-20-7
VCID: VC2723230
InChI: InChI=1S/C4H9N5.ClH/c5-3-1-2-4-6-8-9-7-4;/h1-3,5H2,(H,6,7,8,9);1H
SMILES: C(CC1=NNN=N1)CN.Cl
Molecular Formula: C4H10ClN5
Molecular Weight: 163.61 g/mol

[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride

CAS No.: 273400-20-7

Cat. No.: VC2723230

Molecular Formula: C4H10ClN5

Molecular Weight: 163.61 g/mol

* For research use only. Not for human or veterinary use.

[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride - 273400-20-7

Specification

CAS No. 273400-20-7
Molecular Formula C4H10ClN5
Molecular Weight 163.61 g/mol
IUPAC Name 3-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C4H9N5.ClH/c5-3-1-2-4-6-8-9-7-4;/h1-3,5H2,(H,6,7,8,9);1H
Standard InChI Key SVOWUHPTNFHZGG-UHFFFAOYSA-N
SMILES C(CC1=NNN=N1)CN.Cl
Canonical SMILES C(CC1=NNN=N1)CN.Cl

Introduction

Chemical Identity and Properties

[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride is an organic compound containing a tetrazole ring connected to a propylamine chain, stabilized as a hydrochloride salt. It is identified in chemical databases and literature by several key identifiers and properties.

Basic Information

The compound is registered with CAS number 273400-20-7 and is also known by several synonyms including 1H-Tetrazole-5-propanamine monohydrochloride and 3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride . It has a molecular formula of C4H10ClN5 and a molecular weight of 163.61 g/mol .

Chemical Structure

The structure consists of a tetrazole ring (a five-membered ring containing four nitrogen atoms and one carbon atom) with a three-carbon propyl chain linked to an amine group. The compound exists as a hydrochloride salt, which improves its stability and solubility in aqueous solutions compared to the free base form .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride

PropertyValueSource
Molecular FormulaC4H10ClN5
Molecular Weight163.61 g/mol
Physical StateSolid (inferred)-
Purity (Commercial)NLT 98%
Parent Compound3-Aminopropyl-5-tetrazole (CID 194013)
MDL NumberMFCD13186216

Structural Relationships

[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride belongs to the larger family of tetrazole derivatives, which have significant importance in medicinal chemistry and drug development.

Parent Compound

The free base form of this compound is 3-Aminopropyl-5-tetrazole (CID 194013), which serves as the parent compound before salt formation with hydrochloric acid . The hydrochloride salt formation typically improves stability, solubility, and bioavailability compared to the free base.

Structural Similarity to Other Tetrazole Compounds

The tetrazole moiety in this compound is a common structural feature found in many pharmaceutically active compounds. This heterocyclic system is considered a bioisostere of carboxylic acid groups, which partly explains its widespread application in drug design . The propylamine chain provides a flexible linker that could be important for biological interactions.

Synthesis Methods

While the search results don't specifically detail the synthesis of [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride, they provide insights into general methods for tetrazole synthesis that could be applicable.

Multicomponent Reactions

Multicomponent reactions (MCRs) are efficient approaches for tetrazole synthesis. These reactions involve combining multiple reagents in a one-pot procedure to form complex molecules . For tetrazole synthesis, these typically involve azide sources (such as sodium azide or trimethylsilyl azide), isocyanides, and other components depending on the specific tetrazole derivative being synthesized .

Cycloaddition Approach

Another common approach involves [3+2] cycloaddition reactions. In one documented method, substituted diphenyl acetonitriles were refluxed with excess sodium azide and triethylamine hydrochloride to obtain substituted tetrazoles . A similar approach could potentially be applied for the synthesis of [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride, though specific conditions would need to be optimized.

Microwave-Assisted Synthesis

Microwave-accelerated methods have been developed for efficient construction of tetrazole scaffolds, as mentioned in the research literature. This approach can significantly reduce reaction times while maintaining good yields . For instance, a microwave-accelerated method yielded compounds like 5-(2-chloroethyl)-1-phenethyl-1H-tetrazole with yields of around 71% .

Research Context and Applications

While specific research on [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride is limited in the provided search results, its tetrazole structure suggests potential applications in various research contexts.

Drug Development

The tetrazole moiety is a privileged structure in medicinal chemistry. As a bioisostere of carboxylic acid, it can improve pharmacokinetic properties of drug candidates while maintaining similar biological activity . The amine functionality in this compound provides a handle for further derivatization, potentially allowing it to serve as a building block in the synthesis of more complex drug candidates.

Structure-Activity Relationship Studies

Compounds containing the tetrazole scaffold have demonstrated various biological activities depending on their substitution patterns. For example, 1,5-disubstituted tetrazoles have shown enzyme inhibitory activities with IC50 values in the micromolar range . The structural features of [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride make it a potential candidate for structure-activity relationship (SAR) studies aimed at developing more potent and selective bioactive compounds.

Chemical Biology Tools

Given the versatility of the tetrazole scaffold and the reactivity of the amine group, this compound could potentially serve as a useful tool in chemical biology. For instance, the amine functionality could be utilized for bioconjugation to proteins or attachment to solid supports for affinity chromatography.

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